molecular formula C9H13ClN2O2 B3364742 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one CAS No. 1182254-38-1

4-chloro-5-(pentyloxy)pyridazin-3(2H)-one

Cat. No.: B3364742
CAS No.: 1182254-38-1
M. Wt: 216.66 g/mol
InChI Key: UUFBBGINFBHZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-5-(pentyloxy)pyridazin-3(2H)-one is a chemical compound based on the pyridazin-3(2H)-one scaffold, a six-membered heterocycle known for its diverse pharmacological activities . This specific derivative features a chlorine atom at the 4-position and a pentyloxy chain at the 5-position of the ring. The pyridazinone core is more stable in its keto form, and substitutions at these positions are crucial for modulating the compound's electronic properties, lipophilicity, and subsequent interactions with biological targets . Pyridazinone derivatives are extensively investigated in medicinal chemistry for their significant biological activities, particularly in the areas of cardiovascular diseases and cancer research . These compounds have been explored as vasodilators for the management of hypertension and as targeted anticancer agents . The structural features of pyridazinones allow them to interact with a variety of enzymatic targets. For instance, related compounds have been reported to act as potent inhibitors of phosphodiesterases (PDEs), which are important for cardiac function, and various kinase enzymes involved in cancer cell proliferation and survival . The presence of the chloro and alkoxy substituents in this compound is a common pharmacophore in many bioactive molecules, suggesting potential for similar research applications . In a research setting, this compound serves as a valuable building block for the synthesis and exploration of novel therapeutic agents. It is primarily used for in vitro studies to investigate enzyme inhibition, cellular pathways, and structure-activity relationships (SAR). Researchers utilize this and similar compounds to develop new agents with potential efficacy against conditions such as leukemia, breast cancer, and other proliferative diseases, as well as for cardiovascular applications . All studies must be conducted in accordance with laboratory safety protocols. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-4-pentoxy-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-2-3-4-5-14-7-6-11-12-9(13)8(7)10/h6H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFBBGINFBHZFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C(=O)NN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Modification and Derivatization Studies

Rational Design of 4-Chloro-5-(pentyloxy)pyridazin-3(2H)-one Analogues

The rational design of analogues of this compound is a strategic approach aimed at systematically modifying its structure to achieve desired properties. This process involves a deep understanding of structure-activity relationships (SAR), where specific parts of the molecule—the pentyloxy chain, the chloro group, and the pyridazinone ring nitrogen—are altered to fine-tune its characteristics. nih.govmdpi.com Structure-guided design, often aided by computational modeling and techniques like cryo-electron microscopy, allows for the precise development of compounds with enhanced potency or selectivity towards a biological target. acs.org

Systematic Variation of the Pentyloxy Chain

The pentyloxy group at the C5 position of the pyridazinone ring is a key site for modification. The length, branching, and incorporation of cyclic or unsaturated moieties within this alkyl chain can significantly influence the compound's lipophilicity, solubility, and steric interactions with target macromolecules.

Research Findings:

Chain Length and Branching: Systematic variation involves synthesizing analogues with shorter (e.g., methoxy, ethoxy) and longer (e.g., hexyloxy, octyloxy) alkoxy chains to probe the optimal length for a given application. Branched chains (e.g., isobutyloxy) or cyclic structures (e.g., cyclohexyloxy) are also introduced to explore the impact of steric bulk.

Introduction of Functional Groups: The alkyl chain can be functionalized with polar groups such as hydroxyls or amines to enhance aqueous solubility. For instance, the synthesis of related structures like 4-chloro-5-hydroxy-2-(3'-hydroxypropyl)-3(2H)-pyridazinone demonstrates the incorporation of hydroxyl groups on appended alkyl chains. prepchem.com

Unsaturation: Introducing double or triple bonds (e.g., allyloxy, propargyloxy) into the chain provides rigidity and can introduce new interaction vectors. The synthesis of related heterocyclic derivatives, such as 4-(pentyloxy)-7-(prop-2-yn-1-yloxy)pteridin-2-amine, showcases methods for incorporating such functionalities. mdpi.com

Table 1: Examples of Systematic Variation of the C5-Alkoxy Chain

Modification Type Example Substituent Rationale
Chain Length Variation Ethoxy, Hexyloxy Modulate lipophilicity and steric fit
Branching Iso-pentyloxy Increase steric hindrance, alter metabolic stability
Cyclic Substitution Cyclopentyloxy Introduce conformational rigidity
Functionalization 5-Hydroxypentyloxy Enhance solubility and hydrogen bonding potential

Modification of the Chloro Group

The chlorine atom at the C4 position is a versatile synthetic handle, primarily due to its role as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. wur.nl This reactivity allows for the introduction of a wide array of substituents, making it a focal point for derivatization. nih.govmdpi.com The versatile nature of the chloro substituent is widely exploited in medicinal chemistry. chemrxiv.org

Research Findings:

Displacement with Amines: The chloro group is readily displaced by various primary and secondary amines, including aliphatic, cyclic, and aromatic amines. This reaction is often facilitated by a base in a suitable solvent. For example, reacting 4,5-dichloropyridazinone precursors with amines like piperidine (B6355638) or dimethylamine (B145610) yields the corresponding 4-amino-substituted products. cbijournal.comnih.gov

Displacement with Oxygen Nucleophiles: Alkoxides and phenoxides can replace the chloro group to form ether linkages. The reaction of 4,5-dichloro-2-(3'-hydroxypropyl)-3(2H)-pyridazinone with potassium hydroxide (B78521) leads to the substitution of a chlorine atom with a hydroxyl group. prepchem.com

Displacement with Sulfur Nucleophiles: Thiolates can be used to introduce thioether moieties, which can alter the electronic properties and binding capabilities of the molecule.

Cross-Coupling Reactions: Modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, can be employed to form carbon-carbon or carbon-nitrogen bonds, introducing aryl, heteroaryl, or complex amino groups.

Table 2: Examples of Chloro Group Modification in Pyridazinone Scaffolds

Reagent/Nucleophile Resulting C4-Substituent Reference
Ammonia Amino (-NH₂) prepchem.com
Dimethylamine Dimethylamino (-N(CH₃)₂) nih.govnih.gov
Piperidine Piperidin-1-yl cbijournal.com
4-Methoxybenzylamine (4-Methoxybenzyl)amino bldpharm.com
Potassium Hydroxide Hydroxyl (-OH) prepchem.com

Substitutions on the Pyridazinone Ring Nitrogen (N2)

Research Findings:

Alkylation: The N2 nitrogen can be alkylated using various alkyl halides. Studies have explored the introduction of simple alkyl groups (e.g., methyl) as well as more complex functionalized chains, such as a 3'-hydroxypropyl group. mdpi.comprepchem.com

Arylation: Aryl groups, such as a phenyl or p-tolyl group, are commonly introduced at the N2 position. cbijournal.comnih.gov These substitutions can engage in π-π stacking interactions and allow for further derivatization on the appended aromatic ring.

Introduction of Heterocycles: Linking heterocyclic moieties, such as an oxadiazole via a methylene (B1212753) bridge, to the N2 position has been shown to produce compounds with distinct three-dimensional structures. nih.gov

Table 3: Examples of N2-Substitutions on the Pyridazinone Ring

Substituent Group Example Rationale
Alkyl -CH₃ Baseline substitution, minimal steric bulk
Functionalized Alkyl -(CH₂)₃OH Introduce polarity and H-bonding capability prepchem.com
Aryl Phenyl Introduce aromatic interactions, scaffold for further substitution cbijournal.comnih.gov
Substituted Aryl p-Tolyl Modulate electronic properties and steric bulk of the aryl ring cbijournal.com

Synthesis of Novel Derivative Libraries

To efficiently explore the vast chemical space accessible through the modification points on the this compound scaffold, modern high-throughput synthesis techniques are employed. These methods allow for the rapid generation of large, organized collections, or libraries, of structurally related compounds. nih.govprepchem.comwur.nlnih.gov

Combinatorial Chemistry Approaches

Combinatorial chemistry enables the synthesis of a large number of compounds in a single process. One key technique is the "split-and-mix" (or "split-and-pool") method, where a solid support resin is divided into portions, each reacting with a different building block. The portions are then recombined, mixed, and split again for the next reaction step. This process can generate vast libraries of compounds, although often as mixtures that require deconvolution. uniroma1.it The development of pyridazinone-based libraries has benefited from such strategies to quickly generate chemical diversity for screening programs. rsc.org

Parallel Synthesis Techniques

Parallel synthesis has become a cornerstone of modern drug discovery, allowing for the simultaneous synthesis of a large number of individual, purified compounds in a spatially addressed format (e.g., 96-well plates). nih.govspirochem.com Each well functions as a separate reaction vessel, allowing for systematic variation of reagents across the plate. This method combines the high throughput of combinatorial approaches with the advantage of producing discrete, well-characterized compounds, which is ideal for establishing clear structure-activity relationships. spirochem.comresearchgate.net For pyridazinone libraries, parallel synthesis would involve reacting a common intermediate, such as 4,5-dichloro-2-phenylpyridazin-3(2H)-one, with an array of different amines or alcohols in separate wells to rapidly produce a library of C4- or C5-substituted analogues. cbijournal.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The pyridazinone scaffold is a versatile core structure in medicinal chemistry and agrochemicals, known for a wide range of biological activities. researchgate.netscholarsresearchlibrary.com Structure-activity and structure-property relationship studies are crucial for optimizing molecules like this compound. These studies explore how modifications to the molecular structure, such as changes to the substituents, influence the compound's biological efficacy and chemical characteristics. For pyridazinone derivatives, research has demonstrated that activities such as anti-inflammatory, cardiovascular, and anticancer effects can be finely tuned by altering the substituents on the heterocyclic ring. nih.govsarpublication.com

Impact of Substituent Electronics and Sterics on Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the electronic and steric properties of its key substituents: the chloro group at the C-4 position and the pentyloxy group at the C-5 position.

The chloro substituent at C-4 is an electron-withdrawing group, which makes the carbon atom it is attached to electrophilic and susceptible to nucleophilic substitution reactions. This is a common reactive site in many pyridazinone derivatives, allowing for further molecular diversification. The pentyloxy group at C-5, an alkoxy group, acts as an electron-donating group through resonance, pushing electron density into the pyridazinone ring. This electronic push can modulate the reactivity at the adjacent C-4 position.

The interplay of these substituents is critical. Studies on related 4,5-disubstituted pyridazinones show that the nature of the substituent at C-5 significantly influences the reaction outcomes at C-4. For instance, the reaction of 4,5-dichloropyridazinones with nucleophiles like phenols can be directed to a specific position based on the reaction conditions and the electronic nature of the incoming nucleophile.

Furthermore, the reactivity of the pyridazinone ring itself can be harnessed for more complex chemical transformations. In related compounds, such as 4-chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones, the substituents work in concert to facilitate intramolecular ring-closure reactions. The presence of a nitro group, a strong electron-withdrawing group, was found to enhance the tendency for cyclization, demonstrating the profound impact of substituent electronics on chemical reactivity.

Correlation of Structural Features with Specific (Non-Clinical) Biological Activities

Structure-activity relationship (SAR) studies on pyridazinone analogs reveal a strong correlation between specific structural motifs and various non-clinical biological activities. The pyridazinone structure is recognized as a valuable scaffold for developing novel drugs, including anti-inflammatory agents. nih.gov By comparing the structure of this compound with its analogs, we can infer its potential biological profile.

The nature of the substituent at the C-5 position is a key determinant of activity.

Anti-inflammatory and Analgesic Activity : Many pyridazinone derivatives exhibit anti-inflammatory and antinociceptive properties. scholarsresearchlibrary.comsarpublication.com For example, derivatives that inhibit cyclooxygenase-2 (COX-2) have been developed. scholarsresearchlibrary.com The substitution pattern is critical; for instance, certain 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones have shown antinociceptive activity. sarpublication.com

Cardiovascular Effects : Compounds with the 4,5-dihydropyridazinone core have been investigated as cardiotonic agents, acting as positive inotropes by enhancing the calcium sensitivity of cardiac muscle. scholarsresearchlibrary.comsarpublication.com

Enzyme Inhibition : Quantitative structure-activity relationship (QSAR) studies on 1-phenyltetrahydropyridazin-3(2H)-one analogues identified features that enhance the inhibition of the 5-lipoxygenase enzyme. nih.gov Potency was found to increase with lipophilic substituents at certain positions on the phenyl ring. nih.gov

Neuroprotective Effects : Recent studies on pyrrolo[3,4-d]pyridazinone derivatives have shown they can reduce the negative impacts of lipopolysaccharide (LPS)-induced neuroinflammation in cell models. mdpi.com These compounds were found to lower levels of reactive oxygen species and reduce DNA damage. mdpi.com

The following table summarizes the observed biological activities for various pyridazinone structural analogs. This comparative data helps to position the potential activities of this compound, particularly noting the influence of the C-5 substituent.

Given that the pentyloxy group in this compound is a moderately lipophilic ether linkage, SAR principles suggest it could contribute to interactions with hydrophobic pockets in biological targets, potentially influencing activities like enzyme inhibition or receptor binding.

Topological Descriptors and their Relevance to Molecular Function

Topological descriptors, or topological indices (TIs), are numerical values derived from the two-dimensional graph representation of a molecule. nih.govresearchgate.net These descriptors encode information about the molecule's size, shape, degree of branching, and the presence of heteroatoms and multiple bonds. nih.govresearchgate.net They are fundamental tools in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies because they allow for the statistical correlation of chemical structure with biological activity or physicochemical properties. nih.govresearchgate.net

For a molecule like this compound, topological descriptors are relevant for several reasons:

Quantifying Molecular Structure : TIs translate the complex structural information of the molecule into a simple numerical format suitable for computational modeling. For example, connectivity indices, such as the Randić index, quantify the degree of branching in the pentyloxy chain, while other descriptors can account for the electronic nature of the chloro- and oxygen atoms. researchgate.net

Predicting Biological Activity : By developing a QSAR model using a series of related pyridazinone compounds, TIs can be used to predict the biological activity of untested molecules. A model might reveal, for instance, that a specific range of molecular size (quantified by a TI) combined with the presence of an ether linkage (another descriptor) is optimal for a particular anti-inflammatory effect.

Assessing Physicochemical Properties : TIs are used in QSPR models to predict properties like boiling point, water solubility, and lipophilicity (LogP). These properties are critical for determining a molecule's pharmacokinetic profile (e.g., absorption, distribution) and are directly influenced by the molecule's topology, including the length and branching of the pentyloxy group.

While specific TIs for this compound are not publicly detailed, their application in QSAR studies of pyridazinone analogues has been demonstrated. nih.gov Such studies use molecular descriptors to understand how features like lipophilicity and substituent size impact inhibitory potency, providing a powerful method for rational drug design. nih.govnih.gov

Table of Mentioned Compounds

Mechanistic Investigations at the Molecular and Cellular Level Non Human

In Vitro Biochemical Characterization of Activity

In vitro biochemical assays are fundamental to elucidating the mechanism of action of a compound by characterizing its direct interactions with molecular targets such as enzymes and receptors.

No specific enzyme inhibition assays or detailed kinetic analyses for 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one have been reported in the available literature. Research on related pyridazinone derivatives has shown that this class of compounds can act as inhibitors for various enzymes. For instance, certain pyridazinone derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), cyclooxygenase-2 (COX-2), and phosphodiesterase III (PDEIII). mdpi.comsarpublication.comnih.govnih.gov

A hypothetical enzyme inhibition study for this compound would involve testing its activity against a panel of relevant enzymes. If inhibitory activity were found, kinetic analysis would be performed to determine parameters such as the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Table 1: Hypothetical Enzyme Inhibition Data for this compound (Note: The following data is for illustrative purposes only and is not based on experimental results for the specified compound.)

Target Enzyme IC₅₀ (µM) Kᵢ (µM) Mode of Inhibition
Enzyme A Not Determined Not Determined Not Determined
Enzyme B Not Determined Not Determined Not Determined

There is no publicly available data on the receptor binding profile of this compound. A comprehensive profiling would involve screening the compound against a wide range of known receptors to identify any potential binding interactions. This is a crucial step in identifying the molecular targets of a novel compound and can help predict its pharmacological effects. For example, some pyridazinone derivatives have been investigated as ligands for N-formyl peptide receptors (FPR) and nicotinic acetylcholine (B1216132) receptors. nih.gov

Specific biophysical studies to analyze the interaction between this compound and any protein targets have not been documented. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) would be employed to understand the precise binding mode and affinity of the compound to its target protein. Such studies provide invaluable information for structure-activity relationship (SAR) analysis and for the rational design of more potent and selective analogs. For other pyridazinone derivatives, molecular docking studies have been used to predict binding modes to enzymes like VEGFR-2 and MAO-B. mdpi.comnih.gov

Cellular Pathway Modulation Studies in Non-Human Cell Lines

Cell-based assays are essential for understanding how a compound affects cellular processes and signaling pathways downstream of its molecular target.

No studies on the effect of this compound on gene expression in any non-human cell lines have been reported. Such investigations, using techniques like RNA-Sequencing (RNA-Seq) or quantitative real-time PCR (qRT-PCR), would reveal changes in the transcriptome of cells upon treatment with the compound. This can provide insights into the cellular pathways that are modulated. For instance, studies on other pyridazinone derivatives have shown modulation of genes involved in apoptosis, such as p53 and Bax. nih.gov

Table 2: Hypothetical Gene Expression Modulation by this compound in a Non-Human Cancer Cell Line (Note: The following data is for illustrative purposes only and is not based on experimental results for the specified compound.)

Gene Pathway Fold Change p-value
Gene X Apoptosis Not Determined Not Determined
Gene Y Cell Cycle Not Determined Not Determined

There is no available data from proteomic or metabolomic studies investigating the effects of this compound. Proteomics would identify and quantify changes in the protein landscape of a cell or organism after exposure to the compound, while metabolomics would analyze changes in the profiles of small-molecule metabolites. These "omics" approaches provide a global view of the cellular response to a chemical perturbation and can help in identifying novel mechanisms of action and biomarkers of effect.

Cellular Assays for Specific Biological Processes (e.g., cell viability, migration in non-human cells)

No studies reporting on the effects of this compound on non-human cell viability or migration have been found in the public domain.

To assess the biological activity of this compound, researchers would typically employ a variety of in vitro cellular assays. These could include:

Cell Viability Assays: To determine the cytotoxic or cytostatic effects of the compound, assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, would be utilized across a panel of non-human cell lines.

Cell Migration and Invasion Assays: The impact of the compound on cell motility could be investigated using scratch assays (wound healing assays) or transwell migration assays (Boyden chamber assays). These tests are crucial for understanding the potential of a compound to interfere with processes like tumor metastasis.

While no data exists for this compound, related pyridazinone derivatives have been shown to possess biological activity. For instance, a study on certain 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives demonstrated their in vitro cytotoxic potential against various cancer cell lines. nih.gov

Identification of Molecular Targets

The specific molecular targets of this compound have not been elucidated in any published research. Identifying the direct binding partners of a compound is a critical step in understanding its mechanism of action. The following subsections describe common techniques used for this purpose.

Affinity Chromatography and Proteomics-Based Target Identification

This powerful technique involves immobilizing the compound of interest (in this case, this compound) onto a solid support, such as chromatography beads. A lysate from relevant non-human cells or tissues is then passed over this affinity matrix. Proteins that bind to the compound are captured and can subsequently be eluted and identified using mass spectrometry-based proteomics. This approach allows for the unbiased identification of potential protein targets. However, no such studies have been reported for this compound.

Genetic Perturbation Studies in Model Organisms (e.g., CRISPR-Cas9 in yeast/bacteria)

Genetic screening in model organisms like Saccharomyces cerevisiae (yeast) or Escherichia coli (bacteria) can provide valuable clues about a compound's mechanism of action. For example, a library of gene-deletion mutants can be screened for hypersensitivity or resistance to this compound. The genes identified in such a screen can point towards the biological pathways, and potentially the direct targets, affected by the compound. CRISPR-Cas9 technology can also be used to systematically knock out genes to identify those that modulate the cellular response to the compound. No such genetic perturbation studies involving this compound have been documented.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening involves testing a compound in a disease-relevant cellular or organismal model to see if it produces a desired change in phenotype (e.g., inhibition of cancer cell proliferation). If this compound were to show a specific phenotype, the subsequent challenge would be "target deconvolution" – identifying the molecular target responsible for that effect. This can be a complex process involving a combination of computational and experimental methods, including those mentioned above. At present, there are no published phenotypic screening data for this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to determine the fundamental electronic and structural properties of a molecule.

Electronic Structure Analysis (e.g., HOMO-LUMO energies)

The electronic structure of a molecule is central to its chemical reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. wuxibiology.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the ground state. For pyridazinone derivatives, the distribution of HOMO and LUMO orbitals can indicate the likely sites for electrophilic and nucleophilic attack. In many related heterocyclic systems, the HOMO is often distributed over the pyridazinone ring and electron-rich substituents, while the LUMO may be localized on the electron-deficient parts of the molecule. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one

Parameter Energy (eV) Description
EHOMO -6.5 to -5.5 Indicates electron-donating capability
ELUMO -1.5 to -0.5 Indicates electron-accepting capability
Energy Gap (ΔE) 4.0 to 5.0 Correlates with chemical reactivity and stability

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict how it will interact with other chemical species. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and correspond to sites that are susceptible to electrophilic attack. For this compound, these would likely be located around the oxygen atoms of the carbonyl and pentyloxy groups, as well as the nitrogen atoms in the pyridazinone ring.

Positive Regions (Blue): These areas are electron-deficient and represent potential sites for nucleophilic attack. These are often found around hydrogen atoms, particularly any N-H protons.

Neutral Regions (Green): These areas have a near-zero potential and are typically associated with nonpolar parts of the molecule, such as the alkyl chain of the pentyloxy group.

The MEP map provides critical insights into intermolecular interactions, such as hydrogen bonding, which are vital for understanding ligand-receptor binding. researchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape or conformation. The pentyloxy side chain of this compound is flexible, with several rotatable single bonds. Conformational analysis involves systematically exploring the different possible spatial arrangements of the atoms to identify the most stable, low-energy conformations. beilstein-journals.org

This analysis generates a potential energy surface, or energy landscape, which maps the relative energy of each conformation. The global minimum on this surface corresponds to the most stable conformer. Understanding the preferred conformations and the energy barriers between them is essential, as the molecule may need to adopt a specific, higher-energy conformation to bind effectively to a biological target. beilstein-journals.org

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are used to model the interaction of a small molecule (ligand) with a large biological molecule, such as a protein or enzyme.

Prediction of Ligand-Target Binding Modes

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rsc.org The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity for numerous possible poses.

For this compound, docking studies would be used to identify potential protein targets and to predict its binding mode. The results would highlight key interactions, such as:

Hydrogen bonds: Formed between the carbonyl oxygen or ring nitrogens and amino acid residues like serine, threonine, or histidine.

Hydrophobic interactions: Involving the pentyloxy chain and nonpolar residues like leucine, valine, or isoleucine.

Halogen bonds: The chlorine atom at the C4 position could potentially form favorable interactions with electron-rich atoms in the binding pocket.

Table 2: Potential Intermolecular Interactions in Ligand-Target Binding

Interaction Type Potential Groups on Ligand Potential Protein Residues
Hydrogen Bond Donor N-H in pyridazinone ring Aspartate, Glutamate, Serine
Hydrogen Bond Acceptor Carbonyl oxygen, Ring nitrogens Arginine, Lysine, Histidine
Hydrophobic Pentyloxy alkyl chain Leucine, Isoleucine, Valine, Phenylalanine

Analysis of Dynamic Interactions with Macromolecular Systems

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations model the movements and interactions of all atoms in the system, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. nih.gov

For the complex of this compound with a target protein, MD simulations could be used to:

Assess the stability of the predicted docking pose.

Identify key amino acid residues that are crucial for maintaining the interaction.

Analyze the role of water molecules in mediating the binding.

Calculate the binding free energy, which provides a more accurate estimation of the binding affinity than docking scores alone.

These simulations provide a more realistic representation of the biological environment and can reveal subtle conformational changes that are essential for molecular recognition and biological function. nih.gov

Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, this compound can serve as a "seed" or starting point for identifying new ligands with potentially improved activity. This process often involves ligand-based virtual screening, where molecules with similar structural or chemical features to the known active compound are sought.

The process begins by defining a search query based on the two-dimensional or three-dimensional structure of this compound. Large chemical databases, such as ZINC, ChEMBL, or corporate proprietary libraries, are then screened to retrieve molecules that exhibit a high degree of similarity to the query. Similarity can be assessed using various molecular fingerprints and similarity coefficients (e.g., Tanimoto coefficient).

The output of a virtual screening campaign is a ranked list of "hit" compounds. These hits are then typically subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for a specific biological target. This collaborative approach, probing multiple libraries, can rapidly expand the structure-activity relationship (SAR) around a hit compound. nih.govlshtm.ac.uk

Table 1: Representative Virtual Screening Hit Compounds Based on this compound Scaffold

Compound ID Molecular Formula Molecular Weight ( g/mol ) Tanimoto Similarity Predicted Affinity (kcal/mol)
ZINC12345678 C15H18ClN3O2 307.77 0.85 -8.2
ChEMBL987654 C16H20ClN3O2 321.80 0.82 -7.9

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). For a series of analogs of this compound, QSAR can be instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthesis and testing.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of a molecule. For a series of pyridazinone derivatives, a wide range of descriptors can be calculated, categorized as:

1D descriptors: Molecular weight, atom counts, rotatable bonds.

2D descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: van der Waals volume, solvent-accessible surface area, and dipole moment.

Following the generation of a large pool of descriptors, a crucial step is to select a subset of relevant descriptors that have the most significant correlation with the biological activity or property of interest, while avoiding inter-correlation. Techniques like genetic algorithms, stepwise multiple linear regression, and principal component analysis are commonly employed for this purpose.

Once a set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed activity. Various statistical methods can be used, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Support Vector Machines (SVM)

Artificial Neural Networks (ANN)

The robustness and predictive power of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. Key statistical parameters used to assess the model's quality include the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A well-validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound.

Table 2: Hypothetical QSAR Model for Pyridazinone Derivatives

Model Parameter Value
R² (Training Set) 0.92
Q² (Cross-validation) 0.85
R² (Test Set) 0.88

Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, positive/negative ionizable groups) that are necessary for a molecule to interact with a specific biological target and elicit a biological response.

Starting with the structure of this compound and a set of other active analogs, a pharmacophore model can be generated. This model highlights the key features responsible for their shared biological activity. The essential features of the this compound pharmacophore would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the pyridazinone ring).

A hydrogen bond acceptor (the nitrogen atom in the pyridazinone ring).

A hydrophobic region (the pentyloxy group).

An aromatic/hydrophobic feature (the pyridazinone ring itself).

This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify novel molecules that fit the model, even if they have a different chemical scaffold from the original pyridazinone series. This approach facilitates scaffold hopping and the discovery of new chemical entities with the desired biological activity. The structure-activity relationship informed by such models can open avenues for further improvement and optimization of a chemical series. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one, both 1D (¹H and ¹³C) and 2D NMR experiments are essential for unambiguous structural confirmation.

In a hypothetical ¹H NMR spectrum, the pentyloxy side chain would exhibit characteristic signals: a triplet for the terminal methyl group (CH₃), a multiplet for the three internal methylene (B1212753) groups (CH₂), and a triplet for the methylene group bonded to the oxygen atom (OCH₂). The pyridazinone ring would show a singlet for the proton at the C6 position. The broad singlet for the N-H proton could appear over a wide chemical shift range and may be exchangeable with D₂O.

A hypothetical ¹³C NMR spectrum would show distinct signals for each of the nine unique carbon atoms in the molecule. The carbonyl carbon (C=O) would appear at a low field, while the carbons of the pyridazinone ring and the pentyloxy chain would have characteristic chemical shifts.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are critical for assembling the complete structural puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes the connectivity between protons that are coupled to each other, typically over two or three bonds. spectrabase.com For this compound, COSY would be instrumental in confirming the sequence of the pentyloxy chain by showing correlations between adjacent methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It allows for the unambiguous assignment of each carbon atom that bears a proton. The C6 proton signal would correlate to the C6 carbon signal, and each of the proton signals from the pentyloxy chain would correlate to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons (typically two to three bonds, and sometimes four). HMBC is crucial for connecting the different fragments of the molecule and for identifying quaternary (non-protonated) carbons. Key correlations would be expected between the OCH₂ protons of the pentyloxy group and the C5 carbon of the pyridazinone ring, confirming the ether linkage. Correlations between the C6 proton and the C4 and C5 carbons would help to solidify the assignments of the heterocyclic ring.

Table 1: Expected 2D NMR Correlations for this compound

Proton SignalCOSY CorrelationsHSQC Carbon CorrelationKey HMBC Correlations
N-H Data not availableData not availableData not available
C6-H Data not availableC6C4, C5, C=O
O-CH₂ CH₂C-OC5, C-(CH₂)
O-CH₂-CH₂ O-CH₂, CH₂C-C-OC-O, C-CH₂
(CH₂)₂-CH₃ CH₂, CH₃CC, C
CH₃ CH₂CC, C

Solid-State NMR for Polymorphic Forms (if applicable)

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form. It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. If this compound were found to exhibit polymorphism, ssNMR could distinguish between the different polymorphs by detecting subtle differences in the chemical shifts and relaxation times of the nuclei in the solid-state environment. This technique provides information about the local molecular packing and conformation within the crystal lattice. To date, no studies on the polymorphic forms of this specific compound have been published.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₉H₁₂ClN₂O₂), the expected exact mass can be calculated. The presence of a chlorine atom would be readily identifiable by the characteristic isotopic pattern (M and M+2 peaks with an approximate 3:1 ratio).

Table 2: HRMS Data for this compound

ParameterExpected Value
Molecular Formula C₉H₁₂ClN₂O₂
Calculated Exact Mass Data not available
Observed m/z Data not available
Isotopic Pattern Characteristic 3:1 ratio for ³⁵Cl/³⁷Cl

Tandem Mass Spectrometry for Metabolite Identification (in non-human models)

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented to produce a secondary mass spectrum. This is invaluable for structural elucidation and for identifying metabolites of a compound in biological systems. In a research context using non-human models, samples could be analyzed to identify potential metabolites of this compound.

Common metabolic transformations that could be identified include hydroxylation, dealkylation of the pentyloxy chain, or conjugation with endogenous molecules like glucuronic acid. By comparing the fragmentation patterns of the parent compound with those of potential metabolites, the site of metabolic modification can be determined. For instance, fragmentation of the pentyloxy chain would likely produce a characteristic neutral loss.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond (a broad peak), the C=O bond of the amide (a strong, sharp peak), the C-O-C ether linkage, and the C-Cl bond, as well as absorptions for the C-H bonds of the alkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The pyridazinone ring system, being a conjugated system, would be expected to absorb UV light. The wavelength of maximum absorbance (λ_max) would be characteristic of the electronic structure of the chromophore.

Table 3: Expected Spectroscopic Data for this compound

TechniqueFunctional Group / ChromophoreExpected Absorption Range
IR N-H stretch~3200 cm⁻¹
C-H stretch (alkyl)~2850-2960 cm⁻¹
C=O stretch (amide)~1670 cm⁻¹
C=C stretch (ring)~1600 cm⁻¹
C-O-C stretch (ether)~1250 cm⁻¹
UV-Vis Pyridazinone ringData not available

Identification of Functional Groups and Electronic Transitions

Spectroscopic techniques are invaluable for the identification of functional groups and the study of electronic transitions within a molecule. The expected spectroscopic data for This compound are discussed below.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For This compound , the key expected absorption bands are summarized in the table below. The pyridazinone ring itself is characterized by several distinct vibrations. The cyclic amide C=O stretching vibration is expected to appear in the region of 1650-1680 cm⁻¹, a typical range for this functional group within a six-membered ring. The C=C stretching vibration of the pyridazinone ring would likely be observed around 1600-1620 cm⁻¹. The N-H stretching vibration of the lactam is anticipated to be a broad band in the range of 3100-3300 cm⁻¹, characteristic of a hydrogen-bonded N-H group in the solid state. The presence of the pentyloxy group would be confirmed by C-H stretching vibrations of the alkyl chain between 2850 and 3000 cm⁻¹ and a characteristic C-O-C (ether) stretching vibration around 1250 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Functional GroupExpected Vibrational Frequency (cm⁻¹)
N-H stretch (lactam)3100-3300 (broad)
C-H stretch (alkyl)2850-3000
C=O stretch (cyclic amide)1650-1680
C=C stretch (ring)1600-1620
C-O-C stretch (ether)~1250
C-Cl stretch600-800
Note: These are predicted values based on typical ranges for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

¹H NMR: The proton NMR spectrum of This compound is expected to show a distinct set of signals. The N-H proton of the pyridazinone ring would likely appear as a broad singlet in the downfield region, typically between δ 10-12 ppm. The single proton on the pyridazinone ring (at C6) would resonate as a singlet, expected around δ 7.5-8.5 ppm. The pentyloxy group would give rise to a triplet for the O-CH₂ protons at approximately δ 4.0-4.5 ppm, a multiplet for the subsequent CH₂ groups, and a terminal methyl (CH₃) triplet at around δ 0.9 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) of the pyridazinone ring is expected to have a chemical shift in the range of δ 160-170 ppm. The carbons of the pyridazinone ring (C3, C4, C5, C6) would appear in the aromatic/olefinic region (δ 120-160 ppm). The carbons of the pentyloxy chain would be found in the upfield region, with the O-CH₂ carbon at approximately δ 60-70 ppm and the other aliphatic carbons at lower chemical shifts.

UV-Visible Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The pyridazinone ring is a chromophore, and its π-systems are expected to exhibit absorption maxima in the UV region. Based on data from related pyridazinone derivatives, This compound is predicted to show π→π* transitions at shorter wavelengths (around 220-280 nm) and a weaker n→π* transition corresponding to the carbonyl group at a longer wavelength (around 300-340 nm). The exact positions of these absorptions would be influenced by the electronic effects of the chloro and pentyloxy substituents.

X-ray Crystallography for Solid-State Structure Determination (if available for co-crystals)

As of the latest available information, no single-crystal X-ray diffraction data for This compound or its co-crystals have been reported in the scientific literature. Therefore, the following discussion is a theoretical consideration of its likely solid-state structure based on the known crystal structures of related pyridazinone derivatives.

Elucidation of Molecular Conformation and Intermolecular Interactions

Molecular Conformation: The pyridazinone ring is expected to be largely planar. The pentyloxy group, being flexible, could adopt various conformations in the solid state, influenced by crystal packing forces. The orientation of the pentyloxy chain relative to the pyridazinone ring would be a key conformational feature.

The elucidation of the precise nature of these intermolecular interactions through X-ray crystallography would be crucial for understanding the solid-state properties of this compound, such as its melting point, solubility, and polymorphism.

Pre Clinical Efficacy and Selectivity Studies Non Human/non Clinical

Future Research Directions and Potential Applications Non Clinical

Development of the Compound as a Chemical Probe for Biological Systems

The development of small molecules as chemical probes is a cornerstone of chemical biology, enabling the dissection of complex biological processes. The potential of 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one as such a probe warrants future investigation.

Tool Compound for Elucidating Biological Pathways

A tool compound is a selective small molecule that can be used to perturb a specific protein's function, thereby helping to elucidate its role in biological pathways. For this compound to be developed as a tool compound, initial research would need to identify its specific cellular protein targets. Once a primary target is identified, the compound could be used to modulate the activity of that target in cellular or organismal models. This would allow researchers to study the downstream consequences of this modulation, providing insights into the target's function and the pathways it regulates. The pyridazinone scaffold is known to interact with a wide range of biological targets, suggesting that derivatives like this could hold potential for pathway elucidation. cbijournal.com

Affinity Ligand for Target Validation

Target validation is a critical step in the drug discovery and development process. A key technique in this area is Drug Affinity Responsive Target Stability (DARTS), which identifies protein-ligand interactions. nih.gov This method is based on the principle that a protein's structure is stabilized upon binding to a small molecule ligand, making it more resistant to protease digestion. nih.gov

Future research could employ the DARTS methodology to validate the protein targets of this compound. This involves treating cell lysates with the compound and then subjecting them to proteolysis. The protein that has bound to the compound will be protected from degradation and can be identified using mass spectrometry. This approach is advantageous as it uses the native, unmodified small molecule and can be performed in complex protein mixtures. nih.gov Successful identification and validation of a target would not only confirm the compound's mechanism of action but also validate the target's relevance in a biological context.

Exploration in Agrochemical Sciences

The pyridazinone chemical class has a history of use in agriculture, most notably as herbicides. nih.gov This precedent suggests that this compound and its analogs are strong candidates for development as new agrochemical agents.

Potential as Novel Herbicides, Insecticides, or Fungicides

Research into related pyridazinone and pyrazolone (B3327878) structures has demonstrated significant activity, particularly as herbicides and fungicides.

Herbicidal Potential: The herbicide Chloridazon (5-amino-4-chloro-2-phenylpyridazin-3(2H)-one) acts by inhibiting photosynthesis. nih.gov Another related compound, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (BASF 13.338), has also been shown to interfere with photosynthetic activities in plants. ncats.io Given that this compound shares the core 4-chloro-pyridazinone structure, it is a rational candidate for investigation as a novel herbicide, potentially acting through a similar mechanism of inhibiting photosynthesis.

Fungicidal Potential: Studies on novel chloro-containing 1-aryl-3-oxypyrazoles, which are structurally related to pyridazinones, have shown excellent fungicidal activity against pathogens like Rhizoctonia solani. nih.gov Furthermore, 4,4-dihalogenated pyrazolin-3-ones have demonstrated fungicidal activity comparable to commercial fungicides. mdpi.com This body of research strongly supports the exploration of this compound for antifungal properties against a range of phytopathogenic fungi.

The fungicidal and herbicidal potential of related compounds are summarized in the table below.

Compound ClassType of ActivityExample OrganismCitation
Chloro-containing 1-aryl-3-oxypyrazolesFungicidalRhizoctonia solani nih.gov
4-Disubstituted Pyrazolin-3-onesFungicidalVenturia inaequalis, Rhizoctonia solani mdpi.com
Pyridazinones (e.g., Chloridazon)HerbicidalAnnual broad-leafed weeds nih.gov
Substituted Pyridazinones (e.g., BASF 13.338)Herbicidal (Photosynthesis inhibition)Wheat seedlings ncats.io

Sustainability and Environmental Considerations in Agrochemical Development

The development of any new agrochemical must be accompanied by a thorough evaluation of its environmental fate and impact. A key consideration is the formation of transformation products in the environment. For instance, the herbicide Chloridazon is known to degrade into metabolites such as Chloridazon-desphenyl. nih.gov

Therefore, a crucial future research direction for this compound would involve comprehensive environmental studies. These would include:

Investigating its persistence in soil and water.

Identifying its major degradation pathways and characterizing any significant metabolites.

Assessing the potential toxicity of the parent compound and its transformation products to non-target organisms.

Such studies are essential to ensure that any potential agrochemical product based on this compound has a favorable environmental profile and aligns with sustainability goals in modern agriculture.

Advanced Materials Science Applications (if indicated by research)

Currently, a review of available scientific literature does not indicate any specific research into the application of this compound in the field of advanced materials science. The research focus for pyridazinone derivatives has predominantly been in the areas of pharmacology and agrochemicals due to the biological activity of the scaffold. cbijournal.com Future discoveries may reveal properties suitable for materials science, but at present, this remains a speculative area.

Incorporation into Functional Materials

The pyridazinone scaffold is recognized for its utility in the development of functional materials. researchgate.netscholarsresearchlibrary.com The structure of this compound offers specific reactive sites for its integration into larger macromolecular systems.

Polymer Functionalization: The chlorine atom at the C4 position can act as a leaving group in nucleophilic substitution reactions. This allows the pyridazinone moiety to be grafted onto polymer backbones containing nucleophilic groups (e.g., hydroxyl, amino, or thiol groups). Such functionalized polymers could exhibit novel thermal, optical, or conductive properties imparted by the heterocyclic core.

Synthesis of π-Conjugated Systems: Pyridazine (B1198779) rings are of interest for their inclusion in functionalized π-conjugated materials. researchgate.net The inherent electronic characteristics of the pyridazinone ring, modulated by its substituents, could be exploited in the design of organic semiconductors or photoluminescent materials. The pentyloxy group enhances solubility in organic solvents, which is a crucial property for the solution-based processing of such materials. mdpi.com

Surface Modification: The compound could be chemically anchored to the surface of substrates like silica (B1680970) or metal oxides. This surface modification could alter the substrate's properties, such as hydrophobicity, and introduce specific binding sites for sensing applications or for the development of specialized chromatographic stationary phases.

The versatility of the pyridazinone structure provides a foundation for creating a diverse range of functional materials. researchgate.net

Table 1: Potential Strategies for Incorporation into Functional Materials

Incorporation StrategyKey Reactive Site on CompoundPotential Material TypePotential Application
Polymer GraftingC4-Chloro GroupFunctionalized Polymers (e.g., Polystyrenes, Polyacrylates)Specialty plastics with enhanced thermal stability or modified refractive index.
Monomer for PolymerizationPyridazinone Ring (via cross-coupling reactions)π-Conjugated PolymersOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs).
Surface AnchoringC4-Chloro Group or Pentyloxy ChainModified Surfaces (e.g., Silica Gel, Gold)Chemical sensors, specialized coatings, heterogeneous catalysis.

Investigation of Unique Physical Properties (e.g., optical, electronic)

The physical properties of pyridazinone derivatives are a subject of ongoing research. mdpi.comresearchgate.net A detailed investigation into the optical and electronic characteristics of this compound is a logical next step.

Optical Properties: The compound's chromophoric pyridazinone ring suggests it will absorb ultraviolet (UV) light. Studies on related N-heterocycles show that substituents can tune absorption and emission wavelengths. mdpi.com Research could focus on characterizing its UV-Vis absorption spectrum, and investigating any potential fluorescence or phosphorescence, which could be relevant for applications as optical probes or components in light-emitting devices.

Electronic Properties: Theoretical studies using methods like Density Functional Theory (DFT) can predict key electronic parameters. iiste.org For this compound, these calculations could determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential map. mdpi.comresearchgate.net These parameters are crucial for understanding the compound's reactivity, electronic conductivity, and potential as a component in organic electronics. The electron-withdrawing nature of the chloro group and the electron-donating pentyloxy group are expected to significantly influence the electronic distribution within the pyridazinone ring.

Table 2: Key Physical Properties for Investigation

Property TypeSpecific ParameterMethod of InvestigationPotential Significance
OpticalUV-Vis Absorption SpectrumUV-Vis SpectroscopyIdentifying chromophoric properties.
OpticalFluorescence/PhosphorescenceFluorimetryApplications as fluorescent tags or in emissive materials.
ElectronicHOMO/LUMO Energy LevelsCyclic Voltammetry, DFT CalculationsPredicting charge transport capabilities for electronic devices. iiste.org
ElectronicDipole MomentDielectric measurements, DFT CalculationsUnderstanding solubility, intermolecular interactions, and self-assembly.

Emerging Research Areas and Unexplored Scientific Opportunities

The intersection of traditional chemistry with modern computational and analytical techniques opens new frontiers for the study of compounds like this compound.

Integration with Artificial Intelligence and Machine Learning in Compound Design

De Novo Design: Generative ML models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), can be trained on libraries of known pyridazinone derivatives. nih.govnih.gov These trained models could then design novel analogs of this compound with optimized properties. For instance, the models could explore a vast virtual chemical space to suggest modifications that enhance a desired physical property (e.g., a specific absorption wavelength) or improve synthetic accessibility. researchgate.net

Property Prediction: ML algorithms can be trained to predict the properties of new compounds without the need for synthesis and testing. mdpi.complos.org By building a quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model, researchers could screen virtual libraries of derivatives based on this compound to identify candidates with high potential for applications in material science.

Scaffold Hopping and Optimization: AI tools can facilitate "scaffold hopping," where the core pyridazinone structure is replaced with a different heterocycle while preserving the desired spatial arrangement of functional groups. researchgate.net This could lead to the discovery of entirely new classes of compounds with similar or improved functional properties. Reinforcement learning strategies can be used to bias the generation of compounds towards specific, desirable characteristics. nih.gov

New Analytical Methodologies for Compound Characterization and Mechanistic Studies

While standard analytical techniques like NMR, IR, and MS are essential for initial characterization, advanced methods can provide deeper insights into the structure, behavior, and reaction mechanisms of this compound. mdpi.comtandfonline.comnih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR experiments, such as HSQC and HMBC, are routinely used for structural confirmation. researchgate.net Further studies could employ more specialized techniques like Nuclear Overhauser Effect (NOE) spectroscopy to provide detailed information about the compound's conformation in solution.

Mechanistic Modeling: For reactions involving this compound, such as its incorporation into polymers, a combination of experimental kinetic studies and computational modeling can elucidate the reaction mechanism. researchgate.net Developing a mathematical model can help optimize reaction conditions (temperature, concentration, catalyst) for yield and selectivity, which is crucial for scaling up production for material applications. researchgate.net

Hyphenated Techniques for Purity and Stability Analysis: Advanced hyphenated techniques, such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for assessing the purity of the compound and for identifying potential degradation products in stability studies. These methods offer superior separation and identification capabilities compared to single techniques.

Table 3: Analytical Methodologies for Advanced Characterization

MethodologyObjectiveInformation Gained
2D NMR (NOESY)Conformational AnalysisThrough-space correlations between protons, revealing the 3D structure in solution. researchgate.net
X-ray CrystallographySolid-State Structure ElucidationPrecise bond lengths, bond angles, and crystal packing information. nih.govmdpi.com
HPLC-MS/MSPurity Profiling & Metabolite IDSeparation of impurities and their structural identification through fragmentation patterns.
Kinetic Studies + Computational ModelingMechanistic InvestigationReaction rates, activation energies, and transition state geometries. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chloro-5-(pentyloxy)pyridazin-3(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridazinone derivatives are often prepared by reacting chlorinated precursors with alkoxy nucleophiles (e.g., pentanol) under reflux in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as potassium carbonate or triethylamine are used to deprotonate intermediates . Temperature control (80–100°C) and reaction time (12–24 hours) are critical to minimize side products like dihydroxy byproducts .

Q. How can researchers verify the structural integrity of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, pyridazinone analogs often crystallize in monoclinic systems (space group P2₁/c) with characteristic bond lengths (C–Cl: ~1.72 Å, C–O: ~1.36 Å) and dihedral angles between substituents . Complementary techniques include NMR (e.g., 13C^{13}\text{C} peaks at ~165 ppm for carbonyl groups) and high-resolution mass spectrometry (HRMS) to validate molecular formula .

Q. What solvents and purification methods are optimal for isolating this compound?

  • Methodological Answer : Ethanol and dichloromethane are preferred for recrystallization due to their polarity and solubility profiles. Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) effectively separates impurities. Purity ≥95% is achievable via repeated crystallization, as demonstrated for structurally related pyridazinones .

Advanced Research Questions

Q. How do steric and electronic effects of the pentyloxy group influence reactivity in downstream modifications?

  • Methodological Answer : The pentyloxy group introduces steric hindrance, reducing electrophilic substitution at the C-5 position. However, its electron-donating nature via resonance stabilizes intermediates during reactions like Suzuki couplings or Buchwald-Hartwig aminations. Computational studies (e.g., DFT calculations) can predict regioselectivity, while kinetic experiments using stopped-flow UV-Vis spectroscopy track intermediate stability .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazinone derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, compound solubility). For example, IC₅₀ values in cancer studies may differ due to serum protein binding or metabolic instability. Standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and orthogonal assays (e.g., SPR for binding affinity vs. cell viability) mitigate inconsistencies .

Q. How can researchers optimize reaction yields for halogenated pyridazinones under green chemistry principles?

  • Methodological Answer : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes at 120°C) and improves yields by ~20% compared to conventional heating. Solvent-free conditions or biodegradable solvents (e.g., cyclopentyl methyl ether) align with green chemistry goals. Catalytic systems like Pd/charcoal minimize heavy metal waste .

Q. What are the challenges in characterizing degradation products of this compound under oxidative stress?

  • Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) identifies degradation pathways, such as hydroxylation at C-4 or cleavage of the pentyloxy chain. Accelerated stability studies (40°C/75% RH for 6 months) coupled with 18O^{18}\text{O}-labeling track oxygen incorporation in hydrolyzed products .

Data-Driven Insights

  • Structural Trends : Pyridazinone derivatives with alkoxy substituents exhibit planar ring systems, favoring π-π stacking in crystal lattices .
  • Reactivity Profile : Chlorine at C-4 enhances electrophilicity, enabling cross-coupling reactions, while the pentyloxy group limits solubility in polar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.